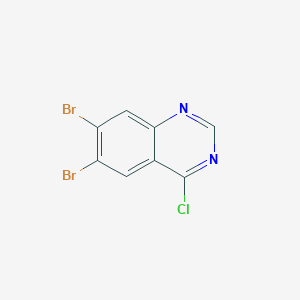
6,7-Dibromo-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials with unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-4-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction forms 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dibromo-4-chloroquinazoline undergoes various types of reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form novel polysubstituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalysts and arylboronic acids.
Sonogashira Reaction: Involves palladium-copper catalysts and terminal alkynes.
Heck Reaction: Utilizes palladium catalysts and alkenes.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-4-chloroquinazoline has several scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Industry: It is utilized in the production of materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-4-chloroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular signaling pathways, such as kinases and growth factor receptors.
Pathways Involved: It inhibits kinase activity, leading to the disruption of cellular proliferation and survival pathways, which is particularly relevant in cancer research.
Vergleich Mit ähnlichen Verbindungen
6,8-Dibromo-4-chloroquinazoline: Similar in structure but lacks the 2-aryl substitution.
4-Chloroquinazoline: Lacks the bromine atoms, making it less reactive in certain cross-coupling reactions.
Uniqueness: 6,7-Dibromo-4-chloroquinazoline is unique due to its specific halogenation pattern, which enhances its reactivity and versatility in synthetic applications. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
885524-31-2 |
|---|---|
Molekularformel |
C8H3Br2ClN2 |
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
6,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
InChI-Schlüssel |
FHOUDEUTXFJXQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



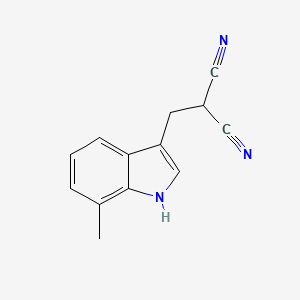
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)

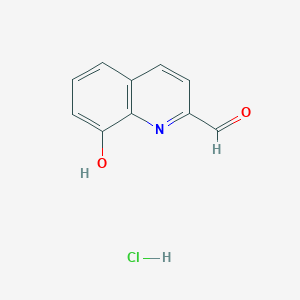

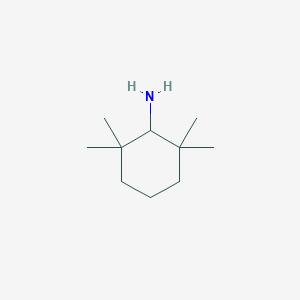
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)

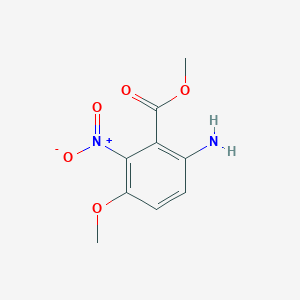
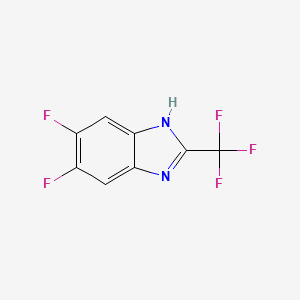

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
